3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid
Overview
Description
3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been extensively studied due to their wide range of biological activities. They are known to interact with various enzymes and protein receptors, making them pivotal structures in drug design .
Propionic acids
, on the other hand, are a class of carboxylic acids. They are known to inhibit prostaglandin synthesis by COX-1 and COX-2 . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.
Biochemical Analysis
Biochemical Properties
3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to either inhibition or activation of the protein’s function .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it has been observed to affect cell signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic balance . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can affect the PI3K-Akt signaling pathway, which is involved in regulating cell growth and survival . Additionally, it can influence the levels of various metabolites, thereby altering the overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For instance, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes .
Properties
IUPAC Name |
3-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)16-11-7-9(14)3-4-10(11)15-12(16)5-6-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSWMWJFVCCBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.